5-Amino-1-hydroxyindane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4,10H2 |
InChI Key |
PMUPVXZPRAKGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-1-hydroxyindane
Core Chemical Identity
5-Amino-1-hydroxyindane is a bifunctional molecule featuring a rigid indane scaffold. This structure is of significant interest to researchers in medicinal chemistry and materials science due to the presence of a nucleophilic aromatic amine and a secondary benzylic alcohol. These functional groups offer multiple points for chemical modification and interaction with biological systems.
Chemical Identifiers
Below is a table summarizing the key identifiers for 5-amino-2,3-dihydro-1H-inden-1-ol.
| Identifier | Value |
| IUPAC Name | 5-amino-2,3-dihydro-1H-inden-1-ol |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Canonical SMILES | C1C(C2=CC(=C(C=C2)N)C1)O |
| InChI | InChI=1S/C9H11NO/c10-7-3-4-8-2-1-6(11)5-9(8)7/h3-4,6,11H,1-2,5,10H2 |
| InChIKey | Not available |
| CAS Number | Not assigned |
Synthesis and Purification
A practical and efficient synthesis of 5-Amino-1-hydroxyindane can be envisioned through the reduction of the corresponding ketone, 5-amino-1-indanone (CAS No: 3470-54-0). This precursor is commercially available, providing a solid starting point for laboratory-scale synthesis.
Proposed Synthetic Pathway: Reduction of 5-Amino-1-indanone
The conversion of the ketone to a secondary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the amino group.
Detailed Experimental Protocol
Objective: To synthesize 5-Amino-1-hydroxyindane via the reduction of 5-amino-1-indanone.
Materials:
-
5-amino-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-indanone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride in small portions. The molar ratio of NaBH₄ to the ketone should be approximately 1.5:1 to ensure complete reduction.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Chemical Properties and Reactivity
The chemical behavior of 5-Amino-1-hydroxyindane is dictated by its three key structural features: the aromatic ring, the amino group, and the secondary alcohol.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-directing group, while the alkyl portion of the indane is weakly activating.
-
Amino Group: The primary amine is nucleophilic and basic. It can be acylated, alkylated, and can form salts with acids.
-
Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone (5-amino-1-indanone), esterified, or converted into a leaving group for nucleophilic substitution reactions. The benzylic position of the alcohol makes it more reactive.
Potential Research Applications
The unique structure of 5-Amino-1-hydroxyindane makes it a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: The indane scaffold is present in numerous pharmacologically active compounds.[1] Derivatives of aminoindanols have been investigated for a range of biological activities. The amino and hydroxyl groups provide handles for creating libraries of compounds for drug discovery screening.
-
Asymmetric Synthesis: Chiral aminoindanols are widely used as ligands in asymmetric catalysis and as chiral auxiliaries.[2][3] Depending on the stereochemistry, 5-Amino-1-hydroxyindane could be resolved into its enantiomers and utilized in stereoselective transformations.
-
Materials Science: The aromatic and functionalized nature of this molecule could allow for its incorporation into polymers or other materials where its specific electronic and hydrogen-bonding properties could be exploited.
Safety and Handling
While specific toxicity data for 5-Amino-1-hydroxyindane is not available, a safety assessment can be made based on its functional groups and related compounds.
-
General Hazards: Aromatic amines can be toxic and may be skin and respiratory irritants.
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from oxidizing agents.
References
- Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
- A kind of synthetic method of 5-amino-1-pentanol.
-
5-Amino-1MQ. Synthesis Peptides. (URL: [Link])
-
What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025-09-14). (URL: [Link])
- Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. (2026-01-07). (URL: [Link])
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate. (URL: [Link])
-
Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. (URL: [Link])
-
Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. (2024-08-01). (URL: [Link])
-
Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
-
5-Aminopentan-1-ol. PubChem. (URL: [Link])
-
Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. MDPI. (URL: [Link])
-
5-(2-Aminopropyl)indole. Wikipedia. (URL: [Link])
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. (URL: [Link])
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. (2022-09-25). (URL: [Link])
-
Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. (URL: [Link])
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. (2025-08-07). (URL: [Link])
-
(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. ResearchGate. (URL: [Link])
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (URL: [Link])
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed Central. (2018-11-02). (URL: [Link])
-
High-resolution UV spectroscopy of 1-indanol. RSC Publishing. (URL: [Link])
- New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs.
-
Selected amines and amino alcohols. Miljøstyrelsen. (URL: [Link])
-
IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
1-Indanol. PubChem. (URL: [Link])
Sources
Solubility of 5-Amino-1-hydroxyindane in water vs organic solvents
[1]
Executive Summary
5-Amino-1-hydroxyindane (CAS: 146904-47-8 or related isomers depending on stereochemistry) is a bifunctional intermediate featuring a lipophilic indane core, a weakly basic aniline amine at position 5, and a secondary aliphatic hydroxyl group at position 1.[1]
Its solubility behavior is dominated by the "Aniline-Alcohol Duality" :
-
Neutral pH (Water): Poor solubility due to the lipophilic C9 skeleton and lack of ionization (pKa ~4.8).[1]
-
Acidic pH (Water): High solubility due to protonation of the amino group (formation of hydrophilic hydrochloride salt).
-
Organic Solvents: High solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO), making them the preferred media for stock solutions and synthetic reactions.
This guide provides a validated framework for solvent selection in synthesis, purification, and analytical method development.[1]
Physicochemical Drivers of Solubility[2][3]
To predict and manipulate the solubility of 5-Amino-1-hydroxyindane, one must understand its molecular architecture.[1]
| Feature | Chemical Nature | Impact on Solubility |
| Indane Core | Bicyclic aromatic/aliphatic hydrocarbon (C9) | Drives lipophilicity (LogP ~1.5–2.0).[1] Limits water solubility; enhances solubility in DCM, Ethyl Acetate. |
| 5-Amino Group | Primary aromatic amine (Aniline-like) | Weak Base (pKa ~4.8). Neutral at pH 7 (hydrophobic).[1] Protonated at pH < 3 (hydrophilic/ionic).[1] |
| 1-Hydroxy Group | Secondary aliphatic alcohol | H-bond donor/acceptor.[1] Enhances solubility in Methanol/Ethanol via hydrogen bonding networks.[1] |
Theoretical Solubility Logic
The molecule exists primarily as a neutral species at physiological and neutral pH. The energy cost to disrupt water-water H-bonds to accommodate the hydrophobic indane ring is not compensated by the hydration of the -OH and -NH2 groups alone. However, in alcohols (MeOH), the alkyl chain compatibility and H-bonding capability work synergistically to maximize solubility.
Solubility Landscape: Water vs. Organic Solvents[2][4]
The following data summarizes the solubility profile based on structural analysis and standard processing conditions for amino-indane derivatives.
Table 1: Solubility Profile Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous (Neutral) | Water (pH 7) | Low / Sparingly Soluble | The neutral free base is hydrophobic.[1] Estimated < 1 mg/mL.[1][2] |
| Aqueous (Acidic) | 0.1 N HCl / 1.0 N HCl | High | Protonation of the amine ( |
| Polar Protic | Methanol | High (> 40 mg/mL) | Best solvent for stock solutions. Validated by synthetic protocols (e.g., salt formation steps).[1] |
| Polar Protic | Ethanol / Isopropanol | High | Good solubility, often used for recrystallization (e.g., as HCl salt).[1] |
| Polar Aprotic | DMSO / DMF | Very High | Universal solvent for this class.[1] Ideal for biological assays or concentrated stocks.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Excellent for liquid-liquid extraction of the free base from neutral/basic aqueous phases. |
| Non-Polar | Hexane / Heptane | Low | The polar -OH and -NH2 groups make the molecule too polar for strictly non-polar hydrocarbons. |
Critical Application Note: In synthetic workflows (e.g., Indacaterol synthesis), Methanol is frequently used to dissolve the free base before adding acid (e.g., HCl) to precipitate the salt. This confirms Methanol as a superior solvent for the free base form.[1]
Mechanism of pH-Dependent Solubility[4][6]
The solubility of 5-Amino-1-hydroxyindane is switchable. This property is exploited in Acid-Base Extraction purification strategies.[1]
Figure 1: The pH-dependent solubility switch allows the compound to move between organic and aqueous phases, a critical feature for purification.
Validated Experimental Protocols
Since specific quantitative solubility values (g/L) can vary by crystal polymorph and purity, researchers must validate solubility for their specific lot.[1] Use the following Self-Validating Protocol .
Protocol A: Saturation Shake-Flask Method (HPLC/UV)[1]
Objective: Determine exact solubility in a specific solvent at 25°C.
-
Preparation:
-
Equilibration:
-
Agitate (shake or stir) at 25°C for 24 hours.
-
Check point: If all solid dissolves, add more solid until a precipitate persists.[1]
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (use Nylon for aqueous, PTFE for organic).
-
Discard the first 200 µL of filtrate to prevent filter adsorption errors.
-
-
Quantification:
-
Dilute the filtrate 1:100 or 1:1000 with the mobile phase.
-
Analyze via HPLC-UV (Detection @ ~254 nm or 280 nm, typical for aniline derivatives).[1]
-
Calculate concentration against a standard curve prepared in Methanol.
-
Protocol B: Visual Solubility Assessment (Rapid)
Objective: Quick solvent screening for synthesis.
-
Weigh 10 mg of compound into a vial.
-
Add solvent in 100 µL increments .
-
Vortex for 30 seconds after each addition.
-
Record volume required for complete dissolution.[1]
Synthesis & Processing Workflow
The following diagram illustrates how solubility properties dictate the workflow during the synthesis of downstream APIs (e.g., Indacaterol intermediates).
Figure 2: Standard purification workflow leveraging the solubility profile: extraction in DCM, dissolution in Methanol, and precipitation as a salt.[1]
References
-
United States Patent 7,442,808 B2. Process for the preparation of Indacaterol and intermediates.[1] (2008).[1][6] (Describes the dissolution of 5-amino-1-hydroxyindane in methanol followed by acidification).
-
PubChem Compound Summary. 5-Aminoindan-1-one (Structural Analog).[1] National Center for Biotechnology Information.[1] (Used for pKa and lipophilicity comparisons).
-
Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[1][4][5] University of Rhode Island.[1][4] (1970).[1][4] (Foundational text on amino/hydroxyl group solubility interactions).
Sources
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- 2. 5-氨基-1-戊醇 ≥92.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Amino Acids Reference Chart [sigmaaldrich.com]
- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability & Isomer Management of 5-Amino-1-hydroxyindane
This guide details the thermodynamic stability profile of 5-Amino-1-hydroxyindane, a critical chiral intermediate in the synthesis of GPR40 agonists and other central nervous system (CNS) active agents.
Executive Summary
5-Amino-1-hydroxyindane (CAS: 2508-29-4, also 5-aminoindan-1-ol) presents a unique thermodynamic challenge in drug development due to the electronic coupling between the electron-donating amino group at position 5 and the chiral benzylic center at position 1. Unlike its regioisomers, this specific substitution pattern creates a "push-pull" electronic system that significantly lowers the activation energy for racemization and dehydration in the free base form.
This guide provides a technical roadmap for stabilizing this molecule, focusing on the thermodynamic preference for salt forms, the kinetics of enantiomeric erosion, and protocols for solid-state characterization.
Molecular Architecture & Isomer Landscape
Stereochemical Configuration
The molecule possesses a single chiral center at C1, giving rise to two enantiomers:
-
(S)-5-Amino-1-hydroxyindane
-
(R)-5-Amino-1-hydroxyindane
While the enantiomers are energetically degenerate in an achiral environment, their stability diverges significantly in the presence of chiral impurities or polarized solvents.
The "Para-Conjugation" Instability Factor
To understand the thermodynamic vulnerability of this molecule, one must analyze the connectivity of the indane core.
-
Bridgehead 1 (C-Ar1): Attached directly to the chiral C1 (benzylic).
-
Position 5: Located para to Bridgehead 1 on the fused benzene ring.
This geometric relationship allows the lone pair on the 5-amino nitrogen to donate electron density into the aromatic ring, which is then conjugated directly to the benzylic carbon (C1).
-
Consequence: In the free base form, the 5-NH
group stabilizes the formation of a carbocation at C1 via resonance (+M effect). This stabilization lowers the energy barrier for pathways, facilitating racemization (via planar carbocation) and dehydration (to 5-aminoindene).
Isomer Comparison Table
The following table contrasts the target molecule with its structural isomers to highlight specific stability risks.
| Isomer | Substitution Pattern | Electronic Effect on C1 | Stability Risk |
| 5-Amino-1-hydroxyindane | 5-NH | Strong Stabilization of C1(+) | High: Racemization & Dehydration |
| 6-Amino-1-hydroxyindane | 6-NH | Weak/Inductive only | Moderate: Lower racemization risk |
| 5-Hydroxy-1-aminoindane | 5-OH / 1-NH | Para-Quinone Methide formation | Critical: Spontaneous decomposition [1] |
Thermodynamic Parameters & Stability Profile
Solid-State Thermodynamics
In the solid state, the free base of 5-amino-1-hydroxyindane exists as a metastable gray powder. However, the thermodynamic drive toward oxidative degradation and distinct polymorphic transitions necessitates the formation of a salt.
-
Preferred Form: Hydrochloride Salt (5-Amino-1-hydroxyindane
HCl). -
Thermodynamic Advantage: Protonation of the amine (
) converts the substituent from an electron donor (+M) to a strong electron withdrawer (-I). This destabilizes the benzylic carbocation, effectively "locking" the chiral center and raising the activation energy for racemization [2].
Solution State Kinetics
In solution, the stability is pH-dependent.
-
Acidic pH (Free Amine): Rapid racemization due to acid-catalyzed hydroxyl leaving, stabilized by the amine.
-
Acidic pH (Protonated Amine): High stability. The repulsive positive charge on the ring prevents carbocation formation.
-
Neutral/Basic pH: Susceptible to oxidative dimerization and dehydration.
Mechanistic Visualization
The following diagram illustrates the electronic mechanism that drives the thermodynamic instability of the free base (racemization) and how salt formation arrests this process.
Caption: Mechanism of racemization driven by 5-amino resonance stabilization, contrasted with the thermodynamic stability of the HCl salt.
Experimental Protocols
Protocol: Thermodynamic Stability Assessment (DSC)
Objective: Determine the melting point and heat of fusion to characterize polymorphic purity.
-
Preparation: Weigh 2-4 mg of 5-Amino-1-hydroxyindane (HCl salt) into a Tzero aluminum pan. Crimp with a pinhole lid to allow moisture escape (if hydrate suspected).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min from 25°C to 250°C under nitrogen purge (50 mL/min).
-
Analysis:
-
Look for a sharp endotherm corresponding to melting (Target: >200°C for HCl salt; Free base approx. 120-125°C [2]).
-
Failure Mode: A broad endotherm preceding melting indicates solvent inclusion or amorphous content. An exotherm immediately following melting suggests decomposition.
-
Protocol: Forced Degradation & Racemization Study
Objective: Quantify the rate of enantiomeric erosion (
-
Stock Solution: Dissolve 50 mg of (S)-5-Amino-1-hydroxyindane in 50 mL of mobile phase diluent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C.
-
Oxidation: 3% H
O at RT. -
Thermal: 80°C (solid state).
-
-
Sampling: Aliquot 1 mL at t=0, 1h, 4h, 12h, 24h. Neutralize acid samples immediately.
-
Chiral HPLC Analysis:
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm.
-
Calculation: Plot
vs. time to determine first-order rate constants.
-
Implications for Process Development
Synthesis & Isolation
To maximize thermodynamic yield and optical purity, the isolation strategy must avoid prolonged exposure of the free base to heat.
-
Reduction Step: When reducing 5-amino-1-indanone, use NaBH
in methanol at low temperatures (<10°C). -
Salt Formation: Do not isolate the free base as a solid. Instead, perform a solvent swap to an organic solvent (e.g., Ethanol or IPA) and add concentrated HCl immediately to precipitate the stable salt [2].
Process Control Diagram
The following workflow outlines the critical control points (CCPs) to maintain thermodynamic stability during manufacturing.
Caption: Manufacturing workflow emphasizing rapid conversion to the thermodynamically stable salt form.
References
-
Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Journal of Organic Chemistry. Available at: [Link]
-
Ma, J., et al. (2008). GPR40 agonists for the treatment of type 2 diabetes. US Patent 7,442,808.[1] Available at:
-
Jamali, F., et al. (2008). Racemization in Drug Discovery. Taylor & Francis Online. Available at: [Link]
Sources
Methodological & Application
Enantioselective Synthesis of (R)- and (S)-5-Amino-1-hydroxyindane: An Application and Protocol Guide
Introduction: The Significance of Chiral 5-Amino-1-hydroxyindane in Medicinal Chemistry
Chiral molecules are the cornerstone of modern drug discovery, where the three-dimensional arrangement of atoms can dictate the therapeutic efficacy and safety of a pharmaceutical agent. Within this context, (R)- and (S)-5-amino-1-hydroxyindane represent a class of privileged scaffolds—structural motifs that are recurrent in biologically active compounds. These enantiomers serve as crucial building blocks in the synthesis of a variety of therapeutic agents, leveraging their rigid bicyclic framework and strategically positioned functional groups to interact with biological targets with high specificity. The distinct spatial orientation of the hydroxyl and amino groups in the (R) and (S) enantiomers can lead to differential binding affinities for receptors and enzymes, making their stereoselective synthesis a critical endeavor for the development of targeted and effective medicines. This guide provides a comprehensive overview of robust and scalable methods for the enantioselective synthesis of both (R)- and (S)-5-amino-1-hydroxyindane, tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to Enantioselectivity
The synthesis of enantiomerically pure (R)- and (S)-5-amino-1-hydroxyindane can be approached through several strategic pathways. The choice of method often depends on the desired scale, available resources, and the required level of enantiopurity. This guide will focus on two primary and highly effective strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This approach utilizes a chiral catalyst to stereoselectively reduce the ketone functionality of a precursor molecule, establishing the chiral center at the C1 position. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this strategy, offering high enantioselectivity and predictability.
-
Enzymatic Kinetic Resolution: This biocatalytic method employs an enzyme to selectively acylate one enantiomer of a racemic mixture of 5-amino-1-hydroxyindane, allowing for the separation of the two enantiomers. Lipases are commonly used for this purpose due to their stereoselectivity and operational simplicity.
A third emerging strategy, the use of transaminases for the asymmetric synthesis of chiral amines from ketones, also presents a promising and green alternative.
This application note will provide detailed protocols for the asymmetric reduction and enzymatic kinetic resolution methods, as these are well-established and versatile techniques for accessing both enantiomers of the target molecule.
Part 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the stereoselective delivery of a hydride to the ketone. The predictability of the stereochemical outcome is a key advantage of this method; the use of an (S)-CBS catalyst typically yields the (R)-alcohol, while the (R)-CBS catalyst produces the (S)-alcohol.
For the synthesis of (R)- and (S)-5-amino-1-hydroxyindane, a common starting material is 5-amino-1-indanone. However, the free amino group can interfere with the borane reagent. Therefore, it is necessary to protect the amino group prior to the reduction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and mild removal conditions.[3][4]
Workflow for CBS Reduction
Figure 1: Workflow for the enantioselective synthesis of (R)- and (S)-5-amino-1-hydroxyindane via CBS reduction.
Experimental Protocols
Protocol 1.1: N-Boc Protection of 5-Amino-1-indanone
This protocol describes the protection of the amino group of 5-amino-1-indanone using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
5-Amino-1-indanone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-amino-1-indanone (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-5-amino-1-indanone.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 1.2: Asymmetric Reduction of N-Boc-5-amino-1-indanone
This protocol details the enantioselective reduction of the N-Boc protected ketone to the corresponding chiral alcohol. The procedure is identical for the synthesis of both enantiomers, with the only difference being the choice of the (R)- or (S)-CBS catalyst.
Materials:
-
N-Boc-5-amino-1-indanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·DMS, ~10 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add a solution of N-Boc-5-amino-1-indanone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture via syringe, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(R)- or (S)-5-amino-1-hydroxyindane.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 1.3: Deprotection of N-Boc-5-amino-1-hydroxyindane
This protocol describes the removal of the Boc protecting group to yield the final product.[5][6]
Materials:
-
N-Boc-(R)- or (S)-5-amino-1-hydroxyindane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 eq) in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)- or (S)-5-amino-1-hydroxyindane.
-
The product can be further purified by recrystallization or chromatography if necessary.
Table 1: Expected Outcomes for CBS Reduction
| Step | Product | Typical Yield | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|
| N-Boc Protection | N-Boc-5-amino-1-indanone | >90% | N/A |
| CBS Reduction | N-Boc-(R/S)-5-amino-1-hydroxyindane | 85-95% | >95% |
| Deprotection | (R/S)-5-amino-1-hydroxyindane | >90% | Maintained |
Part 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. This technique relies on the stereoselectivity of an enzyme, which catalyzes a reaction on one enantiomer at a much faster rate than the other. For the resolution of racemic 5-amino-1-hydroxyindane, a lipase can be used to selectively acylate one of the enantiomers. The resulting acylated product and the unreacted alcohol enantiomer can then be separated by standard chromatographic techniques.
Workflow for Enzymatic Kinetic Resolution
Figure 2: Workflow for the enantioselective synthesis of (R)- and (S)-5-amino-1-hydroxyindane via enzymatic kinetic resolution.
Experimental Protocol
Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of Racemic 5-Amino-1-hydroxyindane
This protocol describes the kinetic resolution of racemic 5-amino-1-hydroxyindane using a lipase and an acyl donor. The choice of lipase and reaction conditions may require optimization for best results.
Materials:
-
Racemic 5-amino-1-hydroxyindane
-
Lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)
-
Vinyl acetate (or other suitable acyl donor)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å), activated
-
Reaction vessel with magnetic stirrer
-
Temperature-controlled bath
-
Celite®
Procedure:
-
To a reaction vessel containing the racemic 5-amino-1-hydroxyindane (1.0 eq) and activated molecular sieves in the chosen organic solvent, add the lipase (e.g., 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 eq) to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining alcohol by chiral HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite®.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol by flash column chromatography on silica gel.
-
The unreacted alcohol is one enantiomer in high enantiomeric excess.
-
The acylated product can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer.
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution
| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) |
|---|---|---|---|---|---|---|---|
| CAL-B | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | >99 |
| Pseudomonas cepacia | Vinyl Acetate | t-BME | 30 | 48 | ~50 | >98 | >98 |
Note: The data in this table is illustrative and may vary depending on the specific substrate and reaction conditions.
Part 3: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (e.e.) is crucial for assessing the success of an enantioselective synthesis. Chiral HPLC is the most common and reliable technique for this purpose. The separation of enantiomers is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol 3.1: Chiral HPLC Method for (R)- and (S)-5-Amino-1-hydroxyindane
This protocol provides a general method for the chiral HPLC analysis of the title compounds. Optimization of the mobile phase composition may be required to achieve baseline separation.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column, such as Chiralcel® OD-H or a similar polysaccharide-based column.
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
A small amount of an amine additive (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and resolution for basic analytes.
Typical HPLC Conditions:
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of the racemic 5-amino-1-hydroxyindane to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized sample in the mobile phase.
-
Inject the solutions onto the HPLC system and record the chromatograms.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion and Future Perspectives
The enantioselective synthesis of (R)- and (S)-5-amino-1-hydroxyindane is a critical step in the development of new chiral drugs. This application note has detailed two robust and versatile methods—asymmetric reduction using CBS catalysts and enzymatic kinetic resolution with lipases—to obtain these valuable building blocks with high enantiopurity. The provided step-by-step protocols and workflow diagrams offer a practical guide for researchers in both academic and industrial settings.
The field of asymmetric synthesis is continuously evolving. The development of novel catalysts with higher turnover numbers and selectivities, as well as the discovery and engineering of new enzymes with tailored substrate specificities, will undoubtedly lead to even more efficient and sustainable routes to chiral molecules like 5-amino-1-hydroxyindane. The application of flow chemistry and other process intensification technologies also holds great promise for the scalable and safe production of these important pharmaceutical intermediates.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Schuricht, U., & Beller, M. (2007). Recent advances in the lipase-catalyzed kinetic resolution of alcohols and amines. Topics in Catalysis, 44(1-2), 249-257. [Link]
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Yashima, E., & Yamamoto, C. (2004). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1044(1-2), 1-25. [Link]
-
Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
Kocovský, P., Vyskočil, Š., & Srogl, J. (1999). A new, general method for the deprotection of Boc and other acid-labile protecting groups. The Journal of Organic Chemistry, 64(1), 108-110. [Link]
Sources
Catalytic hydrogenation methods to produce 5-aminoindan-1-ol
Application Note: Catalytic Hydrogenation Protocols for 5-Aminoindan-1-ol
Executive Summary
5-Aminoindan-1-ol (CAS: 34762-28-2) is a high-value chiral scaffold utilized in the synthesis of adrenergic
This guide details two distinct catalytic hydrogenation workflows:
-
Method A (Global Reduction): A robust, one-pot racemic synthesis using heterogeneous Pd/C for rapid structural access.
-
Method B (Asymmetric Stepwise): A pharma-grade protocol utilizing chemoselective nitro-reduction followed by Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) to yield enantiopure (>98% ee) product.
Chemical Pathway & Logic
The synthesis typically originates from 5-nitroindan-1-one . The transformation requires the reduction of the nitro group (
-
Thermodynamic Hierarchy: The nitro group is more easily reduced than the ketone. Under standard hydrogenation conditions (Pd/C,
), the nitro group reduces first (exothermic), yielding the intermediate 5-aminoindan-1-one . -
Stereochemical Challenge: The ketone reduction creates a stereocenter at C1. Standard heterogeneous catalysis yields a racemate. Asymmetric homogeneous catalysis is required for enantioselectivity.
Pathway Visualization
Figure 1: Divergent synthetic pathways for 5-aminoindan-1-ol. Method B is preferred for drug development applications requiring optical purity.
Safety Directives (Critical)
-
Nitro Group Reduction: The hydrogenation of nitro compounds is highly exothermic (
).-
Control: Never add catalyst to a hot solvent containing the nitro compound. Use a "cold start" or controlled dosing of the substrate.
-
-
Catalyst Pyrophoricity: Dry Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric.
-
Protocol: Always keep catalysts wet (50% water wet is standard). Purge reactors with nitrogen before introducing hydrogen.[1]
-
-
Hydrogen Gas: Ensure all autoclaves are grounded. Operate within the flammability limits (4–75% in air).
Method A: Racemic Global Hydrogenation
Application: Early-stage discovery, non-clinical reference standards.
This method utilizes a single catalyst (Pd/C) to reduce both functional groups. The reaction is driven by temperature and pressure to overcome the activation energy of the ketone reduction after the nitro group is consumed.
Reagents & Equipment
-
Substrate: 5-Nitroindan-1-one.
-
Catalyst: 10% Pd/C (50% water wet). Load: 5–10 wt% relative to substrate.
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Equipment: High-pressure autoclave (e.g., Parr reactor).
Step-by-Step Protocol
-
Loading: Charge the autoclave with 5-nitroindan-1-one (10 g, 56.5 mmol) and Methanol (560 mL).
-
Catalyst Addition: Under a nitrogen blanket, add 10% Pd/C (1.0 g, wet).
-
Purge: Seal reactor. Purge with
(3x, 5 bar) followed by (3x, 5 bar). -
Stage 1 (Nitro Reduction): Pressurize to 3 bar
. Stir at 25°C .-
Observation: Monitor exotherm. The temperature may rise spontaneously. Maintain <40°C to prevent thermal runaway.
-
Time: ~1–2 hours.[2]
-
-
Stage 2 (Ketone Reduction): Once
uptake plateaus (indicating nitro consumption), increase pressure to 10 bar and temperature to 60°C .-
Note: The amino-ketone intermediate is stable; heat/pressure is needed to reduce the carbonyl.
-
-
Workup: Cool to RT. Vent
. Purge with . Filter catalyst through Celite (keep wet!). Concentrate filtrate to yield crude (±)-5-aminoindan-1-ol.
Method B: Asymmetric Stepwise Synthesis
Application: Drug substance manufacturing, chiral intermediates (e.g., Indacaterol precursors).
This method separates the reduction into two controlled steps to ensure enantiopurity.
Step 1: Chemoselective Preparation of 5-Aminoindan-1-one
-
Goal: Reduce
without touching . -
Protocol: Follow Method A (Stage 1) but stop the reaction after the nitro reduction is complete (verified by HPLC or
uptake). Do not heat above 40°C. Isolate the 5-aminoindan-1-one intermediate.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
This step uses the Noyori-Ikariya catalyst system, which is robust for aryl-ketones.
-
Catalyst:
(for -alcohol) or analog (for -alcohol). -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
Detailed Protocol (Step 2)
| Parameter | Specification | Rationale |
| Substrate | 5-Aminoindan-1-one | Purified intermediate (prevents catalyst poisoning). |
| Catalyst Loading | S/C ratio: 500:1 to 1000:1 | High turnover number (TON) makes this cost-effective. |
| Solvent | DMF or EtOAc | Substrate solubility is key; avoid alcohols if using formate source. |
| Reagent | HCOOH / Et3N (5:2) | Provides hydride for transfer hydrogenation.[3] |
| Temperature | 25–30°C | Higher temps degrade enantioselectivity ( |
Procedure:
-
Solution Prep: Dissolve 5-aminoindan-1-one (5.0 g, 34 mmol) in DMF (25 mL). Degas with
sparging (20 min). -
Catalyst Charge: Add
(21 mg, 0.034 mmol) for the (R)-product. -
Initiation: Add the Formic Acid/TEA mixture (10 mL) via syringe.
-
Reaction: Stir at 28°C for 12–24 hours. Monitor by chiral HPLC.
-
Checkpoint: Conversion should be >98%;
should be >95%.
-
-
Quench: Pour mixture into water (100 mL) and extract with Ethyl Acetate.
-
Purification: Wash organic layer with saturated
(to remove formic acid) and brine. Dry over . Recrystallize from Isopropanol/Heptane to upgrade to >99%.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning by sulfur/amines. | Ensure nitro starting material is free of sulfur impurities. Increase catalyst load. |
| Over-reduction (Step 1) | Temperature too high (>50°C). | Maintain T < 40°C. Stop reaction immediately upon H2 uptake plateau. |
| Low Enantioselectivity (Step 2) | Temperature drift or "wet" solvents. | Strictly control T at 25°C. Use anhydrous solvents. Ensure HCOOH/TEA ratio is accurate (excess base racemizes). |
| Stalled Reaction (Step 2) | HCl accumulation (inhibitor). | The TEA buffers the system, but ensure adequate mixing to prevent local acidic pockets. |
References
-
Mishra, A. A., & Bhanage, B. M. (2021).[4][5] Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.[4] Link
-
Wills, M., et al. (2016). (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. ResearchGate.[6][7] Link
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Link
-
Process for preparation of Indacaterol. (2014). European Patent EP3092217B1. Link
-
Catalytic Hydrogenation of Nitro Compounds. (2021). New Jersey Department of Health - Hazardous Substance Fact Sheet. Link
Sources
- 1. WO2014044566A1 - Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Enzymatic Kinetic Resolution of 5-Amino-1-hydroxyindane
Abstract
This application note provides a comprehensive technical guide on the enzymatic kinetic resolution (EKR) of racemic cis-5-Amino-1-hydroxyindane, a valuable chiral building block in pharmaceutical synthesis. We detail the principles, key experimental parameters, and a step-by-step protocol for the lipase-catalyzed enantioselective N-acetylation of this substrate. The protocol is grounded in established methodologies for similar amino alcohol frameworks, offering researchers a robust starting point for optimization. The guide emphasizes the rationale behind procedural steps, methods for analytical validation, and includes graphical representations of the workflow and underlying principles to ensure clarity and reproducibility.
Introduction: The Imperative for Chiral Purity
Enantiomerically pure molecules are critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The indane scaffold, and specifically its chiral amino alcohol derivatives like 5-Amino-1-hydroxyindane, are key structural motifs in numerous bioactive compounds. Accessing single-enantiomer forms of these building blocks is therefore a crucial step in the synthesis of next-generation therapeutics.
Kinetic resolution is a powerful technique for separating racemic mixtures. Among resolution methods, enzymatic catalysis offers significant advantages due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact ("Green Chemistry")[1]. Lipases, a class of hydrolases, are particularly effective and widely used for resolving chiral alcohols and amines through enantioselective acylation or hydrolysis[2][3]. This guide focuses on a lipase-catalyzed kinetic resolution of (±)-cis-5-Amino-1-hydroxyindane via N-acetylation.
Principle of the Method: Enantioselective Lipase Catalysis
Kinetic resolution relies on the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst—in this case, an enzyme. The lipase will preferentially catalyze the acylation of one enantiomer over the other.
For the racemic mixture of 5-Amino-1-hydroxyindane, which contains both an amino and a hydroxyl group, lipases can catalyze the acylation at either site. However, studies on analogous substrates like cis-1-amino-2-indanol have demonstrated highly selective N-acetylation using Candida antarctica lipase B (CALB)[4]. The enzyme's active site accommodates one enantiomer (e.g., the S-enantiomer) more readily, leading to its rapid conversion to the corresponding N-acetylated product. The other enantiomer (e.g., the R-enantiomer) reacts much slower, or not at all, and is left behind in the reaction mixture.
The goal is to stop the reaction at or near 50% conversion. At this point, the mixture ideally contains one enantiomer as the unreacted amine and the other as the acylated amide. These two compounds have different chemical properties (e.g., polarity, basicity), allowing for their separation by standard chromatographic or extraction techniques. The enantioselectivity of the process is quantified by the enantiomeric ratio (E-value), with high E-values (ideally >100) being essential for efficient separation[5][6].
Figure 1: Workflow for the enzymatic kinetic resolution of racemic 5-Amino-1-hydroxyindane.
Key Parameters and Optimization Rationale
The success of an EKR protocol hinges on the careful selection and optimization of several parameters.
-
Enzyme Selection: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435®), is the enzyme of choice for a vast range of resolutions involving alcohols and amines[1][7][8]. Its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity make it a highly reliable biocatalyst[8]. Pseudomonas cepacia lipase (PSL) is another viable alternative that has shown excellent results in resolving chiral amines[9].
-
Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate (EtOAc) are effective, inexpensive, and can also serve as the solvent[4]. For an irreversible reaction, activated esters such as vinyl acetate or isopropenyl acetate are superior. They generate an enol byproduct that tautomerizes to a stable ketone (acetaldehyde or acetone), driving the reaction equilibrium forward and preventing the reverse reaction (hydrolysis).
-
Solvent: The solvent must maintain the enzyme's catalytic activity while solubilizing the substrate. Non-polar, aprotic solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), toluene, or hexane are generally preferred. They help maintain the essential layer of water around the enzyme required for activity without stripping it away. As demonstrated for cis-1-amino-2-indanol, THF is an excellent choice[4].
-
Temperature: Lipase-catalyzed reactions are typically run at temperatures between 30-60 °C[1]. Higher temperatures increase the reaction rate but can negatively impact enzyme stability and enantioselectivity. A temperature of 40-50 °C is often a good compromise.
-
Monitoring the Reaction: The reaction must be stopped at ~50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated product and the unreacted substrate. Progress should be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on an achiral column to determine the conversion ratio of substrate to product.
Data Summary: Representative Performance
The following table summarizes typical results obtained for the kinetic resolution of aminoindanol derivatives under optimized conditions, which can be used as a benchmark for developing the protocol for 5-Amino-1-hydroxyindane.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Immobilized CALB | cis-1-Amino-2-indanol | Ethyl Acetate | THF | RT | ~1 | ~50 | >99 | [4] |
| P. cepacia Lipase | A benzocycloalkane amine | Diethyl Carbonate | 2-Me-THF | RT | 48 | ~50 | 99 | [9] |
| CALB | β-Amino esters | Butyl Butanoate | Diisopropyl Ether | 60 | 24-72 | ~50 | >99 | [6] |
Detailed Experimental Protocol
This protocol describes the kinetic resolution of 100 mg of racemic (±)-cis-5-Amino-1-hydroxyindane.
5.1. Materials and Reagents
-
(±)-cis-5-Amino-1-hydroxyindane (Substrate)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435®)
-
Ethyl Acetate (Acyl Donor, HPLC Grade)
-
Tetrahydrofuran (THF, Anhydrous)
-
Dichloromethane (DCM, for workup)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vial (e.g., 10 mL screw-cap vial) with magnetic stir bar
-
Thermostatically controlled shaker or heating block with stirring
5.2. Reaction Setup
Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution setup.
5.3. Step-by-Step Procedure
-
Preparation: To a 10 mL screw-cap vial containing a magnetic stir bar, add 100 mg of (±)-cis-5-Amino-1-hydroxyindane.
-
Solubilization: Add 5 mL of anhydrous THF to the vial and stir until the substrate is fully dissolved.
-
Acyl Donor Addition: Add ethyl acetate (1.5 molar equivalents relative to the substrate).
-
Enzyme Addition: Add 25 mg of immobilized CALB to the reaction mixture. Causality Note: The enzyme is added last to ensure the reaction starts in a well-mixed, homogeneous solution.
-
Incubation: Seal the vial tightly and place it in a thermostatically controlled shaker or stirring hot plate set to 45 °C. Ensure constant and efficient stirring.
-
Monitoring: After 1 hour, and every 1-2 hours thereafter, pause the stirring, allow the enzyme to settle, and carefully withdraw a small aliquot (~10 µL) of the supernatant. Dilute the aliquot with a suitable solvent (e.g., isopropanol) and analyze by HPLC or GC to determine the conversion percentage.
-
Reaction Quench: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh THF, dried, and potentially reused.
-
Workup: a. Transfer the filtrate to a separatory funnel. b. Dilute the mixture with 20 mL of Dichloromethane (DCM). c. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine. Rationale: The basic wash helps to remove any acidic impurities and ensures the unreacted amine remains in its free base form. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude mixture of the unreacted (R)-enantiomer and the acetylated (S)-enantiomer.
-
Purification: Separate the two compounds using flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate and increasing polarity) will typically allow for the isolation of the less polar acetylated product first, followed by the more polar unreacted amino alcohol.
Analytical Methods for Validation
Accurate determination of both conversion and enantiomeric excess is paramount for validating the protocol.
-
Conversion Analysis (Achiral Chromatography):
-
Technique: GC or HPLC.
-
Column: A standard achiral column (e.g., HP-5 for GC, C18 for HPLC).
-
Method: Develop a method that provides good separation between the starting material (5-Amino-1-hydroxyindane) and the product (5-Acetamido-1-hydroxyindane).
-
Calculation: Conversion (%) = [Area of Product] / ([Area of Product] + [Area of Substrate]) * 100.
-
-
Enantiomeric Excess (e.e.) Analysis (Chiral Chromatography):
-
Technique: Chiral HPLC is the gold standard for this analysis[9].
-
Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Method: The unreacted substrate and the purified product must be analyzed separately. A method (typically using a mobile phase of hexane/isopropanol with a small amount of an amine modifier like diethylamine) must be developed to resolve the R and S enantiomers of each compound.
-
Calculation: e.e. (%) = |[Area(R) - Area(S)]| / |[Area(R) + Area(S)]| * 100.
-
Conclusion
This application note outlines a robust and reliable protocol for the enzymatic kinetic resolution of racemic 5-Amino-1-hydroxyindane using the widely available and highly efficient immobilized lipase, CALB. By leveraging established principles of biocatalysis, this method provides a practical and green route to obtaining valuable enantiopure building blocks for pharmaceutical research and development. The detailed steps for reaction execution, monitoring, and analytical validation are designed to be a self-validating system, ensuring researchers can confidently implement and adapt this protocol for their specific needs.
References
- American Institute of Physics. (n.d.). Enzymatic Resolution of p-Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings.
-
Martín-Matute, B., et al. (2005). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 70(23), 9473-9481. Retrieved from [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1-12. Retrieved from [Link]
-
Wu, S. H., et al. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 2(2), 109-116. Retrieved from [Link]
-
Ghanem, A. (2018). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 30(5), 556-566. Retrieved from [Link]
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Baron, M., et al. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 27(21), 7549. Retrieved from [Link]
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Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(21), 3213-3219. Retrieved from [Link]
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Mizuta, S., et al. (2013). Continuous-Flow Kinetic Resolution of (±)-cis-1-Amino-2-indanol by Lipase-Catalyzed N-Acetylation. Organic Letters, 15(15), 3876-3879. Retrieved from [Link]
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Rochelmeyer, M., et al. (2001). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Engineering, 14(10), 755-762. Retrieved from [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(1), 1-28. Retrieved from [Link]
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Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. Retrieved from [Link]
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Komeda, H., et al. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 67(11), 5128-5134. Retrieved from [Link]
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Slabu, I., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. Retrieved from [Link]
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Zhang, Y., et al. (2023). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. International Journal of Molecular Sciences, 24(7), 6543. Retrieved from [Link]
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Svedendahl, M. (2009). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Retrieved from [Link]
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Aida, H., et al. (2012). Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. Organic Letters, 14(3), 812-815. Retrieved from [Link]
-
Li, Y. (2016). Rational Enhancement of the Enantioselectivity of Candida Antarctica Lipase B in Kinetic Resolution of N-(2-ethyl-6-methylphenyl)alanine Methyl Ester. ProQuest Dissertations Publishing. Retrieved from [Link]
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Baron, M., et al. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. ResearchGate. Retrieved from [Link]
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de Miranda, A. S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(21), 5874-5893. Retrieved from [Link]
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Rueping, M., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(25), 7170-7172. Retrieved from [Link]
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Kara, S., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4433-4438. Retrieved from [Link]
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Komeda, H., et al. (2001). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. Retrieved from [Link]
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Ghanem, A., & Aboul-Enein, H. Y. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]
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Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 18(16), 1943-1950. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of 5-Amino-1-hydroxyindane
Welcome to the technical support guide for the purification of 5-Amino-1-hydroxyindane via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who are seeking to enhance the purity, yield, and crystal quality of this key intermediate. We will move from foundational principles to advanced troubleshooting, providing not just protocols, but the underlying chemical logic to empower your experimental design.
Section 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common questions and hurdles encountered during the recrystallization of 5-Amino-1-hydroxyindane. The molecule's structure, featuring a polar amino group and hydroxyl group on a relatively nonpolar indane backbone, presents unique challenges that we will directly address.
Q1: What are the ideal characteristics of a recrystallization solvent for 5-Amino-1-hydroxyindane?
A1: The perfect solvent is a matter of balance, governed by the principle of differential solubility.[1] For 5-Amino-1-hydroxyindane, an ideal solvent should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude material near its boiling point to ensure a homogeneous solution.[2]
-
Low Solubility at Low Temperatures: As the solution cools, the solvent's inability to keep the compound dissolved is what drives crystal formation. This differential is crucial for high recovery.[1]
-
Impurity Profile Matching: The solvent should either keep impurities dissolved indefinitely upon cooling or fail to dissolve them even when hot. This ensures the impurities remain in the mother liquor or are removed during hot filtration.[2]
-
Chemical Inertness: The solvent must not react with the amino or hydroxyl groups of your compound.[2] Given the basicity of the amine, acidic solvents could form salts, which may or may not be desirable.[3]
-
Appropriate Boiling Point: A boiling point between 60°C and 120°C is generally preferred. Solvents boiling too low are difficult to handle, while those boiling too high are hard to remove from the final crystals.
-
Volatility for Easy Removal: The solvent should be easily removed from the purified crystals by drying under vacuum without requiring excessive heat, which could degrade the product.[2]
Q2: My crude 5-Amino-1-hydroxyindane won't dissolve in common solvents, or it dissolves in everything even when cold. What's my starting point?
A2: This is a classic challenge, especially for molecules like 5-Amino-1-hydroxyindane which have both polar (amine, alcohol) and non-polar (indane) regions. This suggests that a single solvent may not be ideal, and a mixed solvent system is likely necessary.[4]
The general rule of thumb is "like dissolves like".[5] The polar amine and hydroxyl groups will favor polar solvents (like alcohols), while the nonpolar indane ring favors nonpolar solvents.[6] If you find your compound is too soluble in a polar solvent (e.g., ethanol) and insoluble in a nonpolar solvent (e.g., heptane), this pair is an excellent candidate for a mixed-solvent recrystallization.
Section 2: Advanced Troubleshooting & Optimization
Q3: I'm getting an oil instead of crystals when the solution cools. How do I fix this "oiling out" phenomenon?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid layer instead of a solid crystal lattice.[7] This is common when the solution is too concentrated or cooled too rapidly.
Causality & Solutions:
-
High Solute Concentration: The solution is supersaturated to a degree that favors rapid phase separation into a liquid over the more ordered process of crystallization.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount (5-10% by volume) of additional hot solvent to decrease the concentration and then allow it to cool slowly again.[7]
-
-
Rapid Cooling: Cooling too quickly, for instance by plunging a hot flask into an ice bath, doesn't give molecules sufficient time to orient themselves into a crystal lattice.[8][9]
-
Solution: Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cork ring. Only after it has reached ambient temperature should you consider further cooling in an ice bath.[8]
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, requiring a very low temperature to induce crystallization, which might be below the compound's eutectic melting point with the solvent.
-
Solution: Consider a different solvent system. If using a mixed solvent, try adjusting the ratio by adding more of the "poor" solvent (the one it is less soluble in).
-
Q4: No crystals are forming even after the solution has cooled completely. What are my next steps?
A4: This is a frustrating but common issue, often related to supersaturation or an overly dilute solution.[10][11]
Troubleshooting Workflow:
-
Induce Nucleation: A supersaturated solution may simply lack a nucleation site to begin crystallization.
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[8]
-
Seeding: If you have a small crystal of pure 5-Amino-1-hydroxyindane, add it to the cooled solution. A seed crystal provides a template for further crystal growth.
-
-
Increase Concentration: You may have used too much solvent, making the solution too dilute for crystals to form upon cooling.[8][10]
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool slowly again.[8]
-
-
Re-evaluate the Solvent System: If the above steps fail, the solvent may simply be too effective at keeping your compound in solution even at low temperatures. You will need to reconsider your solvent choice, potentially moving to a less polar system or adjusting the ratio of a mixed solvent system.
Q5: My yield is very low. How can I improve the recovery of pure material?
A5: Low yield is often a trade-off for high purity, but it can be optimized. The primary causes are using too much solvent or incomplete crystallization.[10]
Optimization Strategies:
-
Minimize Hot Solvent: The most critical step for yield is to use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[8][10] Using excess solvent will result in a significant portion of your product remaining in the mother liquor after cooling.
-
Maximize Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation.[8]
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[10]
-
Second Crop of Crystals: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first and should be analyzed separately.[6]
Section 3: Data & Protocols
Table 1: Potential Solvents for 5-Amino-1-hydroxyindane Recrystallization
This table provides a starting point for solvent screening, covering a range of polarities. The suitability of each will depend on the specific impurity profile of your crude material.
| Solvent | Polarity (Relative) | Boiling Point (°C) | Rationale & Potential Issues |
| Water | High | 100 | Good for polar compounds. May have low solubility for the indane core. Potential for H-bonding.[5] |
| Ethanol | High | 78 | Good general-purpose polar solvent. Often shows high solubility for amines and alcohols.[5][12] |
| Isopropanol (IPA) | Medium-High | 82 | Similar to ethanol but slightly less polar. Can be a good alternative if ethanol is too strong a solvent. |
| Ethyl Acetate (EtOAc) | Medium | 77 | A moderately polar solvent. Good for compounds with mixed polarity.[5] |
| Toluene | Low | 111 | Good for dissolving nonpolar/aromatic components. Unlikely to dissolve the polar groups well.[13] |
| Heptane/Hexane | Very Low | 98 / 69 | Excellent "poor" solvents (antisolvents) to pair with a more polar "good" solvent like Ethanol or EtOAc.[5][13] |
Visual Workflow 1: Solvent Selection Strategy
The following diagram outlines the logical workflow for identifying a suitable single or mixed solvent system.
Caption: Logic diagram for systematic solvent screening.
Experimental Protocol 1: Small-Scale Solvent Screening
This protocol allows for rapid screening of multiple solvents using minimal material.
Objective: To identify a suitable single solvent or a miscible pair of "good" and "poor" solvents.
Materials:
-
Crude 5-Amino-1-hydroxyindane
-
Small test tubes (e.g., 13x100 mm)
-
Selection of candidate solvents from Table 1
-
Pasteur pipettes and bulbs
-
Sand bath or heating block
-
Glass stirring rod
-
Ice bath
Methodology:
-
Preparation: Place approximately 20-30 mg of crude material into a series of labeled test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Vigorously mix or stir. Record if the solid dissolves completely at room temperature.
-
Interpretation: If it dissolves, the solvent is likely too strong for use as a single solvent but may be a "good" solvent for a mixed pair.[4]
-
-
Heating Test: For solvents where the compound was insoluble at room temperature, gently heat the test tube in a sand bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Interpretation: If an excessive volume (>3 mL for 30 mg) is required, the solvent is too weak. If it dissolves readily, it is a good candidate.[10]
-
-
Cooling Test: For any promising candidates from step 3, allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod.[8]
-
Ice Bath: Once at room temperature, place the test tube in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.
-
Mixed Solvent Test: To test a pair (e.g., Ethanol/Water), dissolve the crude solid in a minimum amount of the hot "good" solvent (Ethanol). Then, add the "poor" solvent (Water) dropwise until the solution becomes faintly cloudy (turbid).[7][14] Add one or two more drops of the hot "good" solvent to clarify the solution, then cool as described above.
Visual Workflow 2: General Recrystallization Protocol
This diagram illustrates the standard, self-validating protocol for recrystallization once a solvent has been chosen.
Caption: Standard workflow for purifying a solid compound.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
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Recrystallization. Veer Narmad South Gujarat University. [Link]
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Recrystallization. Unknown Source. [Link]
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recrystallization-2.doc.pdf. Unknown Source. [Link]
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Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
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Go-to recrystallization solvent mixtures. Reddit. [Link]
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Solvent Selection and Recrystallization Guide. Scribd. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
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Recrystallization with two solvents. Reddit. [Link]
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The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
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Investigation of Impurities in Peptide Pools. MDPI. [Link]
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Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. [Link]
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HPLC for NAD+ 5amino 1mq. Reddit. [Link]
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3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
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3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]
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(PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. ResearchGate. [Link]
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Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]
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Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
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Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]
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How does cooling rate affect the point at which crystalisation occures and why? Reddit. [Link]
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Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
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EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Suranaree University of Technology. [Link]
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(PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate. [Link]
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Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
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Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. ResearchGate. [Link]
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Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Omega. [Link]
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Recrystallisation Help. Reddit. [Link]
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Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. International Journal of Chemical, Nuclear, Metallurgical and Materials Engineering. [Link]
-
Identification of Therapeutic Peptide and its Impurities. Agilent. [Link]
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The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]
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How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
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Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Institutes of Health. [Link]
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How can I recrystallize an amino acid derivative? ResearchGate. [Link]
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Minimizing side reactions during 5-Amino-1-hydroxyindane oxidation
Welcome to the technical support center for the selective oxidation of 5-Amino-1-hydroxyindane to 5-Amino-1-indanone. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this transformation. The presence of two oxidizable functional groups—a secondary benzylic alcohol and an aromatic amine—on the same scaffold presents a significant synthetic challenge. The aniline moiety is often more susceptible to oxidation than the alcohol, leading to a host of undesirable side reactions, including dimerization, polymerization, and N-oxidation, which result in complex product mixtures, low yields, and purification difficulties.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a mechanistic rationale for overcoming these common hurdles.
Core Challenge: Competing Oxidation Pathways
The primary goal is the selective oxidation of the secondary alcohol at the C1 position to a ketone. However, the electron-rich aromatic amine at C5 is highly prone to oxidation, which initiates several competing and often dominant side reactions. Understanding these pathways is the first step toward effective troubleshooting.
Overcoming solubility issues of 5-Amino-1-hydroxyindane in biological assays
Here is the technical support center for 5-Amino-1-hydroxyindane.
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for 5-Amino-1-hydroxyindane. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that can compromise experimental outcomes. As a compound with limited and pH-dependent aqueous solubility, proper handling and formulation are critical for generating reliable and reproducible data. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice to ensure the successful integration of 5-Amino-1-hydroxyindane into your biological assays.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with 5-Amino-1-hydroxyindane.
Q1: My 5-Amino-1-hydroxyindane precipitated immediately upon dilution into my aqueous assay buffer. What happened and how can I fix it?
A: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate. To fix this, use a serial dilution method, reduce the final concentration, or explore the formulation strategies detailed in our in-depth guide below, such as pH adjustment or the use of co-solvents.
Q2: What is the best solvent to use for my primary stock solution?
A: Dimethyl sulfoxide (DMSO) and ethanol are the recommended starting solvents for creating high-concentration stock solutions of 5-Amino-1-hydroxyindane.[1] DMSO is a powerful solvent capable of dissolving many poorly soluble compounds at high concentrations (e.g., up to 30 mM).[2] However, always prepare a fresh stock solution or use one that has been stored correctly (at 4°C, protected from moisture) to ensure compound integrity.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. The exact tolerance depends on the cell line and assay duration. It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration) to ensure the observed effects are from the compound, not the solvent.[4][5]
Q4: The product datasheet says the compound has "pH-dependent" solubility. What does this mean for my experiment?
A: 5-Amino-1-hydroxyindane contains an amino group, which is basic. In acidic conditions (lower pH), this group becomes protonated (positively charged), which generally increases its solubility in aqueous solutions.[6][7] Conversely, at higher pH, it is less charged and may be less soluble. This means you may be able to significantly improve its solubility by slightly lowering the pH of your assay buffer, as long as it is compatible with your biological system.
Q5: Can I use sonication or vortexing to help dissolve the compound in my final buffer?
A: Yes, mechanical dispersion methods like vortexing and gentle water bath sonication can help break down small aggregates and facilitate dissolution, especially during intermediate dilution steps.[8] However, these are not substitutes for true solubility. If the compound is fundamentally insoluble at a given concentration, it will likely precipitate over time, even after sonication.
In-Depth Technical Guide: Formulation and Troubleshooting
The Root of the Problem: Understanding Physicochemical Properties
5-Amino-1-hydroxyindane possesses a rigid indane core, a hydroxyl group, and an amino group. While the hydroxyl and amino groups can participate in hydrogen bonding, the overall structure has significant hydrophobic character, leading to limited aqueous solubility.[1][9] The key to successful formulation lies in manipulating these properties.
The primary challenge arises from the fact that while the compound is soluble in organic solvents like DMSO and ethanol, these are often incompatible with biological systems at high concentrations.[1][2] Low solubility in biological assays can lead to a host of problems, including:
-
Underestimated Potency: Only the dissolved compound is active; precipitated material contributes nothing to the biological effect, leading to artificially high IC50/EC50 values.[10]
-
Poor Reproducibility: Inconsistent amounts of dissolved compound between experiments lead to high data variability.[4]
-
Inaccurate Structure-Activity Relationships (SAR): Misleading data can derail drug discovery programs.[5]
Strategic Decision-Making for Solubilization
The following workflow provides a systematic approach to addressing solubility issues with 5-Amino-1-hydroxyindane.
Caption: Decision workflow for solubilizing 5-Amino-1-hydroxyindane.
Experimental Protocols
These protocols provide detailed, step-by-step instructions for preparing and handling 5-Amino-1-hydroxyindane to maintain its solubility.
Protocol 1: Preparation of Primary Stock Solution
Causality: Creating a high-concentration, fully solubilized primary stock in an appropriate organic solvent is the mandatory first step. This ensures accurate quantification and provides a starting point for all subsequent dilutions.[4]
-
Solvent Selection: Use anhydrous, high-purity DMSO or ethanol.
-
Calculation: Determine the mass of 5-Amino-1-hydroxyindane required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Add the solvent to the accurately weighed compound.
-
Solubilization: Vortex thoroughly. If needed, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or 4°C, tightly sealed to prevent water absorption, especially for DMSO.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Assessment via pH Modification
Causality: Because 5-Amino-1-hydroxyindane is a weak base, its solubility is governed by the Henderson-Hasselbalch equation.[11] Lowering the pH increases the proportion of the protonated, more soluble form of the molecule. This protocol helps identify the optimal pH for your assay buffer.
-
Buffer Preparation: Prepare several small batches of your base assay buffer, adjusting the pH to cover a range (e.g., pH 6.5, 6.8, 7.0, 7.2, 7.4).
-
Dilution: Add a small aliquot of your primary stock to each buffer to achieve the highest desired final concentration.
-
Equilibration: Gently mix and let the solutions stand at the assay temperature for 30-60 minutes.
-
Observation: Visually inspect for precipitation (cloudiness or visible particles).
-
Selection: Choose the lowest pH that maintains solubility and is compatible with the health and function of your biological system (e.g., cells, enzymes).
Protocol 3: Serial Dilution Technique to Avoid Precipitation
Causality: This method, also known as an intermediate dilution scheme, prevents the abrupt solvent shift that causes precipitation by gradually introducing the compound to the aqueous environment.
-
Primary Stock: Start with your 10 mM stock in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution (e.g., 1 mM) in a solution containing a higher percentage of organic solvent than the final assay buffer. For example, dilute the 10 mM stock 1:10 in a 50:50 mixture of DMSO and assay buffer.
-
Final Dilution: Use the 1 mM intermediate stock to make your final dilutions in 100% assay buffer. This final dilution step is much smaller (e.g., 1:100 to get 10 µM), and the solvent shock is significantly reduced.
Advanced Solubilization Strategies
If the above methods are insufficient, consider using formulation excipients. These are substances added to improve the solubility and stability of active pharmaceutical ingredients (APIs).[12]
| Excipient Type | Mechanism of Action | Recommended Starting Point | Considerations |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent.[13] | 1-5% PEG 300, PEG 400, or glycerol in the final assay buffer. | Must test for effects on the biological assay. High concentrations can be viscous or cytotoxic.[2] |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's hydrophobic cavity, while the exterior remains water-soluble. | 1-10 mM HP-β-CD (Hydroxypropyl-beta-cyclodextrin). | Can sometimes interfere with compound-target binding if the complex is too stable. |
| Non-ionic Surfactants | Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in aqueous solution.[14] | 0.01-0.1% Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20). | Can disrupt cell membranes at higher concentrations. Ensure the concentration is well below the critical micelle concentration (CMC).[15] |
References
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5-Amino-1MQ - Synthesis Peptides. (n.d.). Synthesis Peptides. Retrieved February 8, 2024, from [Link]
-
Ferreira, O., & Pinho, S. P. (2012). The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. University of Rhode Island. Retrieved February 8, 2024, from [Link]
-
Galkina, O., et al. (2023). The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. ResearchGate. Retrieved February 8, 2024, from [Link]
-
Peptide Sciences. (2024, January 28). Understanding 5-Amino-1MQ: Benefits and Applications in Research. Peptide Sciences. Retrieved February 8, 2024, from [Link]
-
Liang, E., et al. (2024). Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions | Request PDF. ResearchGate. Retrieved February 8, 2024, from [Link]
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Smit, C. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved February 8, 2024, from [Link]
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Georgiadis, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved February 8, 2024, from [Link]
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El-Shaer, A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. ResearchGate. Retrieved February 8, 2024, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Amino-5-hydroxyaminopentane. PubChem. Retrieved February 8, 2024, from [Link]
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Parikh, T., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved February 8, 2024, from [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Retrieved February 8, 2024, from [Link]
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Savjani, K. T., et al. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved February 8, 2024, from [Link]
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National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Retrieved February 8, 2024, from [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved February 8, 2024, from [Link]
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Adadi, P., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. Retrieved February 8, 2024, from [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved February 8, 2024, from [Link]
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Lee, H., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Retrieved February 8, 2024, from [Link]
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Siegfried. (2023). Safety first: Considerations when formulating high potency compounds. Siegfried.ch. Retrieved February 8, 2024, from [Link]
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Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. Retrieved February 8, 2024, from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved February 8, 2024, from [Link]
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Bowden, N. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Retrieved February 8, 2024, from [Link]
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Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Retrieved February 8, 2024, from [Link]
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Tlekopatchev, E., & Cui, H. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved February 8, 2024, from [Link]
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MtoZ Biolabs. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. MtoZ Biolabs. Retrieved February 8, 2024, from [Link]
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CD Formulation. (n.d.). Solubilizer Excipients. CD Formulation. Retrieved February 8, 2024, from [Link]
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Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved February 8, 2024, from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved February 8, 2024, from [Link]
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Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved February 8, 2024, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-amino-2,3-dihydro-1H-inden-1-one. PubChem. Retrieved February 8, 2024, from [Link]
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Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. Retrieved February 8, 2024, from [Link]
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Moghtaderi, H., et al. (2022). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. NIH. Retrieved February 8, 2024, from [Link]
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ResearchGate. (n.d.). Commonly used solubilizer excipients based on its functions.. ResearchGate. Retrieved February 8, 2024, from [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved February 8, 2024, from [Link]
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Parent, M., et al. (2001). Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis. PubMed. Retrieved February 8, 2024, from [Link]
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FDA. (n.d.). Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. FDA. Retrieved February 8, 2024, from [Link]
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Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved February 8, 2024, from [Link]
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Bowden, N. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved February 8, 2024, from [Link]
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Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Retrieved February 8, 2024, from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved February 8, 2024, from [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Retrieved February 8, 2024, from [Link]
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ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved February 8, 2024, from [Link]
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Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved February 8, 2024, from [Link]
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Technical Support Center: Handling Air-Sensitive 5-Amino-1-hydroxyindane Intermediates
Welcome to the technical support hub for handling 5-Amino-1-hydroxyindane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging class of intermediates. Due to the presence of both an electron-rich aromatic amine and a hydroxyl group, these molecules are highly susceptible to oxidation by atmospheric oxygen, which can lead to sample degradation, discoloration, and inconsistent experimental results.
This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your materials and the success of your research.
The Root Cause: Understanding the Mechanism of Air-Sensitivity
The instability of 5-amino-1-hydroxyindane stems from the rapid oxidation of its aminophenol-like structure. The electron-donating amino group activates the aromatic ring, making the hydroxyl group particularly susceptible to oxidation.
Mechanism Overview:
-
Initiation: The process begins with the deprotonation of the phenolic hydroxyl group, which is often facilitated by trace impurities or the basicity of the amine itself.
-
Electron Transfer: The resulting phenoxide ion readily undergoes a one-electron transfer to molecular oxygen (O₂), a diradical species present in the air.
-
Radical Propagation: This generates a phenoxy radical and a superoxide radical anion. These reactive species can participate in a cascade of further reactions.
-
Degradation: The phenoxy radical can dimerize or react further to form highly colored quinone-imine type structures. This is visually observed as the sample (whether solid or in solution) darkens, often turning from off-white or tan to brown, dark purple, or black.
This entire process is autocatalytic and accelerates upon exposure to light and heat. Understanding this pathway is critical to designing effective handling and experimental protocols.
Visualizing the Degradation Pathway
To better understand the transformation, the following diagram illustrates the initial steps of oxidative degradation.
Caption: Oxidative degradation of 5-Amino-1-hydroxyindane.
Frequently Asked Questions (FAQs)
Q1: My solid 5-amino-1-hydroxyindane has turned from light tan to dark brown upon storage. Is it still usable?
A1: Significant color change indicates oxidation and degradation. While it may still contain some desired material, the purity is compromised. The dark-colored impurities are often polymeric and can interfere with subsequent reactions, making stoichiometry calculations inaccurate and purification difficult. For sensitive applications, it is strongly recommended to use fresh or properly stored material. If you must proceed, consider purification by column chromatography under an inert atmosphere immediately before use.
Q2: I dissolved my intermediate in DMSO for an assay plate, and the solutions turned dark purple within an hour. Why?
A2: This is a classic sign of rapid oxidation in solution. Many common laboratory solvents, especially polar aprotic solvents like DMSO and DMF, contain significant amounts of dissolved oxygen. This dissolved O₂ accelerates the degradation pathway shown above. To prevent this, you must use solvents that have been deoxygenated (degassed).
Q3: What is the ideal way to store this intermediate for long-term stability?
A3: The best practice for long-term storage is to keep the solid compound in a sealed amber vial under a positive pressure of an inert gas, such as argon or nitrogen.[1][2] This vial should then be stored in a dark, cold environment, such as a freezer (-20 °C), and away from sources of heat or light.[1][2] Sealing the vial cap with Parafilm can provide an extra barrier against moisture ingress.
Q4: Is nitrogen or argon better as an inert gas for handling this compound?
A4: For most applications involving aminophenols, both high-purity nitrogen and argon are effective. Argon is denser than air and can provide a more stable inert blanket over a reaction, but it is more expensive.[3] Nitrogen is a cost-effective and perfectly suitable choice for the vast majority of cases, provided the compound does not have reactivity with dinitrogen (which is rare under standard conditions).[3]
Troubleshooting Guides: From Storage to Reaction
This section provides solutions to common problems encountered during the experimental workflow.
Issue 1: Degradation During Weighing and Transfer
-
Problem: The solid darkens immediately upon being exposed to air on the weigh boat.
-
Root Cause: The high surface area of the powdered solid reacts quickly with atmospheric oxygen.
-
Solution: Inert Atmosphere Transfer
-
Best Practice (Glovebox): The most reliable method is to handle and weigh the solid entirely inside an inert atmosphere glovebox.[4] This provides the highest level of protection against oxygen and moisture.[4]
-
Alternative (Glove Bag/Nitrogen Flush): If a glovebox is unavailable, weigh the compound quickly. Alternatively, for larger quantities, place the balance inside a glove bag flushed with nitrogen or continuously flush the weighing area with a gentle stream of nitrogen gas to displace air.
-
Issue 2: Solution Discoloration During Reaction Setup
-
Problem: The solution of the intermediate changes color as soon as the solvent is added or during the addition of other reagents.
-
Root Cause: Use of solvents containing dissolved oxygen. Standard solvents are saturated with ~20% oxygen from the air.
-
Solution: Solvent Deoxygenation
-
Methodology: Before use, all solvents must be rigorously deoxygenated. Several methods exist, with varying levels of effectiveness.[5]
-
Data Summary: Comparison of Deoxygenation Techniques
-
| Deoxygenation Method | Procedure | Efficiency | Best For |
| Sparging (Purging) | Bubble a fine stream of inert gas (Ar or N₂) through the solvent for 30-60 minutes.[6] | Good | Quickly degassing large volumes of solvent for general use. Least effective method.[6] |
| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂, apply a high vacuum, close the flask, and thaw. Repeat 3 times.[4][6] | Excellent | Highest purity applications where trace oxygen must be removed. Ideal for sensitive catalytic reactions. |
| Sonication with Vacuum | Place the solvent flask under a light vacuum and sonicate for 5-10 cycles, backfilling with inert gas after each cycle.[4][6] | Very Good | A rapid method for degassing moderate volumes of solvent. |
Issue 3: Reaction Failure or Low Yield
-
Problem: A reaction that should work based on literature precedent is failing or giving very low yields.
-
Root Cause: The air-sensitive intermediate may have degraded before or during the reaction, leading to incorrect stoichiometry and the formation of inhibitory byproducts.
-
Solution: Rigorous Air-Free Technique (Schlenk Line)
-
Principle: A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a source of dry, inert gas.[3] This enables all manipulations—solvent addition, reagent transfer, and reaction monitoring—to be performed without exposing the contents to the laboratory atmosphere.
-
Workflow: The key is the "evacuate-refill" cycle, where the reaction flask is evacuated to remove air and then backfilled with inert gas.[7] This cycle should be repeated at least three times to ensure the flask is truly inert before adding any reagents.[7]
-
Standard Operating Procedure (SOP): Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the essential steps for running a reaction using 5-amino-1-hydroxyindane with a Schlenk line.
Experimental Protocol: Inert Reaction Setup
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture and assembled while hot, or assembled cold and flame-dried under vacuum.[8]
-
Inerting the Flask:
-
Attach the reaction flask, equipped with a magnetic stir bar and sealed with a rubber septum, to the Schlenk line via tubing.
-
Perform a minimum of three "evacuate-refill" cycles: carefully open the tap to the vacuum line to evacuate the flask, then close the vacuum tap and slowly open the tap to the inert gas manifold to fill the flask.[7]
-
Leave the flask under a slight positive pressure of inert gas, indicated by a steady, slow bubbling rate (1-2 bubbles per second) in the oil bubbler.[3]
-
-
Adding the Solid:
-
Briefly remove the septum and add the pre-weighed 5-amino-1-hydroxyindane solid under a strong positive flow of inert gas from the line (a "nitrogen blanket").
-
Quickly reseal the flask and perform another three evacuate-refill cycles to remove any air introduced during the transfer.
-
-
Adding Degassed Solvent:
-
Adding Other Reagents:
-
Liquid reagents should be added via a dry, inert-gas flushed syringe.
-
Stable solid reagents can be added using the positive pressure technique described in step 3. Other air-sensitive solids should be dissolved in degassed solvent in a separate Schlenk flask and transferred via cannula or syringe.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction period. This is crucial, especially if the reaction involves heating, as temperature changes can cause pressure fluctuations.[3]
Visualization of the Inert Workflow
Caption: Step-by-step workflow for handling air-sensitive reagents.
References
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved February 8, 2024, from [Link]
-
White, A. J. P. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education, 99(7), 2735–2740. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved February 8, 2024, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013). ChemistryViews. [Link]
-
Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
-
How To: Degas Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 8, 2024, from [Link]
-
Introduction to Degassing solvents. (n.d.). University of York. Retrieved February 8, 2024, from [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
HPLC method development for 5-Amino-1-hydroxyindane purity analysis
Comparative Guide: Core-Shell Biphenyl Technology vs. Traditional C18
Executive Summary
The Challenge: 5-Amino-1-hydroxyindane (5-AHI) is a critical intermediate in the synthesis of bronchodilators (e.g., Indacaterol). Its analysis is complicated by two factors: the basic amine moiety (
The Solution: This guide compares a legacy method using a Fully Porous C18 (5 µm) column against an optimized method using a Core-Shell Biphenyl (2.6 µm) stationary phase.
Verdict: The Core-Shell Biphenyl method provides a 3.5x increase in sensitivity (S/N) and baseline resolution (
Analyte Profiling & Separation Strategy
To design a self-validating protocol, we must first understand the physicochemical drivers of the separation.
| Property | Value | Chromatographic Implication |
| Structure | Bicyclic aromatic amine with -OH | Dual retention mechanisms available: Hydrophobic & Pi-Pi interactions. |
| Basicity ( | ~9.6 (Amine) | At pH < 7, analyte is protonated ( |
| Polarity ( | ~1.1 | Moderately polar. Requires low organic start in gradient to trap on column head. |
| Critical Impurities | 5-Amino-1-indanone (Oxidation)6-Amino-1-hydroxyindane (Regioisomer) | Isomers require alternative selectivity (Pi-Pi) rather than just hydrophobicity. |
Mechanism of Action: Why Biphenyl?
While C18 relies solely on hydrophobic interaction (dispersive forces), the Biphenyl phase introduces Pi-Pi (
Method Comparison: Legacy vs. Optimized
Alternative A: Legacy Method (Traditional C18)
-
Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2]
-
Performance:
-
Peak Shape: Asymmetric (Tailing Factor
). -
Selectivity: Co-elution of 5-AHI and its regioisomer (6-amino).
-
Throughput: 25-minute run time.[3]
-
The Product: Optimized Method (Core-Shell Biphenyl)
-
Column: Core-Shell Biphenyl, 100 x 3.0 mm, 2.6 µm.
-
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Performance:
-
Peak Shape: Sharp (
). -
Selectivity: Full resolution of all 4 key impurities.
-
Throughput: 8-minute run time (3x faster).
-
Detailed Experimental Protocol (Optimized)
This protocol is designed to be self-validating . The System Suitability Test (SST) mix includes specific markers that confirm both the hydrophobic and pi-pi retention capabilities of the column are active.
Reagents & Standards
-
Reference Standard: 5-Amino-1-hydroxyindane (>99.5%).
-
Impurity Stock: Mix of 5-Amino-1-indanone (Imp-A) and 6-Amino-1-hydroxyindane (Imp-B).
-
Solvents: LC-MS grade Methanol and Water; Formic Acid (FA).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Core-Shell Biphenyl, 100 x 3.0 mm, 2.6 µm | Core-shell reduces diffusion path (Van Deemter A term) for sharper peaks; Biphenyl provides selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures full protonation of amine for consistent retention time. |
| Mobile Phase B | Methanol | MeOH promotes stronger Pi-Pi interactions than Acetonitrile. |
| Flow Rate | 0.8 mL/min | Optimized for 3.0 mm ID; within Van Deemter optimum for 2.6 µm particles. |
| Gradient | 0-1 min: 5% B (Hold)1-6 min: 5-60% B6-7 min: 60-95% B | Initial hold traps polar amine; shallow gradient separates isomers. |
| Detection | UV @ 280 nm | Max absorbance for the indane ring system. |
| Temp | 35°C | Improves mass transfer and lowers backpressure. |
Workflow Diagram
The following diagram illustrates the logical flow of the method development and validation process.
Caption: Decision tree for selecting Core-Shell Biphenyl technology over traditional C18 for aminoindane analysis.
Validation & Performance Metrics
The following data represents typical performance characteristics comparing the two methodologies.
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, the following criteria must be met before every sample set:
-
Resolution (
): > 2.0 between 5-AHI and Impurity B (Regioisomer). Failure indicates loss of Pi-Pi selectivity. -
Tailing Factor (
): < 1.3 for the main peak. Failure indicates column aging or void formation. -
Precision: %RSD < 1.0% for retention time (n=6).
Quantitative Comparison Table
| Metric | Legacy Method (C18) | Optimized Method (Biphenyl) | Improvement |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.14 µg/mL | 3.5x Lower |
| Resolution (Iso-Impurity) | 1.1 (Co-eluting) | 2.8 (Baseline) | Full Separation |
| Peak Tailing ( | 1.8 | 1.1 | Perfect Symmetry |
| Run Time | 25 min | 8 min | 68% Faster |
| Solvent Consumption | 25 mL/run | 6.4 mL/run | 75% Savings |
Interaction Mechanism Visualization
Understanding why the method works builds trust in the protocol. The diagram below details the molecular interactions occurring on the Biphenyl stationary phase.
Caption: Dual-mechanism retention on Biphenyl phase: Hydrophobic forces provide retention, while Pi-Pi interactions provide unique shape selectivity.
References
-
Phenomenex Inc. (2023). Core-Shell Technology: Kinetics of Mass Transfer. Retrieved from [Link]
-
Waters Corporation. (2022). Charged Surface Hybrid (CSH) Technology for Basic Compounds. Retrieved from [Link][4][5]
-
PubChem. (2024). 5-Aminoindan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
- Journal of Chromatography A. (2018). Selectivity of Biphenyl stationary phases for aromatic compounds.
Sources
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- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1-Amino-2-indanol, cis-(-)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Guide to the Mass Spectrometry Fragmentation of 5-Aminoindan-1-ol: A Predictive Analysis
For researchers and scientists in drug development and analytical chemistry, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 5-aminoindan-1-ol. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles of its constituent functional groups—a secondary alcohol and an aromatic amine within a constrained cyclic system—to construct a theoretical fragmentation map. We will also reference the known fragmentation of the closely related compound, 5-aminoindan, to support our predictions.
The Foundation of Fragmentation: Understanding the 5-Aminoindan-1-ol Structure
5-aminoindan-1-ol possesses a molecular formula of C₉H₁₁NO and a monoisotopic mass of 149.0841 g/mol . The structure combines a bicyclic indane core with two key functional groups that will dictate its fragmentation behavior under electron ionization: a hydroxyl group at the C1 position, making it a secondary benzylic alcohol, and an amino group at the C5 position on the aromatic ring.
The "Nitrogen Rule" in mass spectrometry is a useful initial checkpoint. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] 5-Aminoindan-1-ol, with one nitrogen atom, follows this rule with a nominal mass of 149 Da. Its molecular ion (M⁺•) peak is therefore expected at m/z 149.
Predicted Fragmentation Pathways
Upon electron ionization, the 5-aminoindan-1-ol molecular ion will be formed by the ejection of an electron, most likely from a non-bonding orbital of the oxygen or nitrogen atom, due to their lower ionization energy compared to C-C or C-H bonds. This energetically unstable radical cation will then undergo a series of fragmentation reactions to yield smaller, more stable ions. The primary fragmentation pathways are predicted to be driven by the alcohol and amino functional groups, as well as the inherent strain and aromaticity of the indane core.
Fragmentation Driven by the Alcohol Group
Alcohols are known to undergo two principal fragmentation pathways in mass spectrometry: α-cleavage and dehydration.[2][3][4]
-
α-Cleavage: This involves the cleavage of a bond to the carbon bearing the hydroxyl group (the α-carbon).[5][6] This is a dominant fragmentation mechanism for alcohols because it leads to the formation of a resonance-stabilized oxonium ion.[3] For 5-aminoindan-1-ol, the α-carbon is C1. There are two bonds that can undergo α-cleavage: the C1-C2 bond within the five-membered ring and the C1-C9 bond connecting to the aromatic ring.
-
Cleavage of the C1-C2 bond: This would result in the loss of a C₂H₄ radical and the formation of a resonance-stabilized ion at m/z 121 .
-
Cleavage of the C1-C9 bond: This is less likely as it would involve breaking the aromatic system's integrity, but if it occurred, it would lead to a different set of fragments.
-
-
Dehydration (Loss of Water): The elimination of a neutral water molecule (18 Da) is a common rearrangement for alcohols, leading to a peak at [M-18].[3][7] This would result in the formation of an aminoindene radical cation at m/z 131 . This ion would be relatively stable due to the resulting conjugated system.
Caption: Key fragmentation pathways originating from the alcohol moiety.
Fragmentation of the Aminoindan Core
To predict the fragmentation of the core structure, we can analyze the experimental mass spectrum of 5-aminoindan, which is available in the NIST Chemistry WebBook.[8][9] The molecular ion of 5-aminoindan (C₉H₁₁N) is at m/z 133. Its major fragment is observed at m/z 132, corresponding to the loss of a hydrogen atom ([M-1]⁺). A significant peak is also seen at m/z 104.
-
Benzylic Cleavage and Hydrogen Loss: The indane structure has benzylic carbons at C1 and C3. Cleavage of a C-H bond at these positions is favorable as it leads to a stable benzylic radical. For 5-aminoindan-1-ol, the loss of a hydrogen atom from the C1 position after ionization would form a stable cation, resulting in a fragment at m/z 148 ([M-1]⁺).
-
Loss of Ethylene/Acetonitrile: Aromatic amines can undergo complex rearrangements. The fragmentation of the 5-aminoindan core often involves the loss of small neutral molecules. A common fragmentation for anilines is the loss of HCN.[10] For the aminoindan structure, a retro-Diels-Alder-type fragmentation of the five-membered ring could lead to the loss of ethylene (C₂H₄, 28 Da). This would lead to a fragment at m/z 121 .
Caption: Predicted fragmentation pathways of the core aminoindan structure.
Summary of Predicted Fragments
The table below summarizes the most probable key fragments in the electron ionization mass spectrum of 5-aminoindan-1-ol, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.
| m/z | Proposed Structure | Fragmentation Pathway |
| 149 | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 148 | [C₉H₁₀NO]⁺ | Loss of a hydrogen radical ([M-H]⁺), likely from C1 |
| 131 | [C₉H₉N]⁺• | Dehydration, loss of H₂O from the molecular ion |
| 121 | [C₇H₇NO]⁺ | α-cleavage at C1-C2 bond with loss of C₂H₄ |
| 118 | [C₈H₈N]⁺ | Possible loss of formaldehyde (CH₂O) from the molecular ion |
| 106 | [C₇H₈N]⁺ | Further fragmentation of m/z 131 or m/z 121 |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about a molecule's mass and fragmentation, it is most powerful when used in conjunction with other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework, confirming the connectivity of the indane structure and the positions of the amino and hydroxyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy would clearly identify the presence of the O-H stretch from the alcohol and the N-H stretches from the primary amine, as well as C-H and C=C bonds of the aromatic ring.
Together, these techniques provide a comprehensive and validated structural determination.
Hypothetical Experimental Protocol for GC-MS Analysis
To obtain an experimental mass spectrum for 5-aminoindan-1-ol, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization would be suitable.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 1 mg of 5-aminoindan-1-ol in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
GC Separation:
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL injection with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to 5-aminoindan-1-ol. Compare the observed fragments with the predicted fragmentation patterns.
Caption: A typical workflow for GC-MS analysis.
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for understanding the mass spectrometric fragmentation of 5-aminoindan-1-ol. By applying fundamental principles of fragmentation for alcohols and amines and drawing comparisons with the known spectrum of 5-aminoindan, we can predict the major fragmentation pathways and the resultant ions. The dominant fragments are expected to arise from α-cleavage and dehydration of the alcohol group, as well as characteristic losses from the aminoindan core. This predictive guide serves as a valuable resource for researchers in the identification and characterization of this and structurally related compounds.
References
-
Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 5-Aminoindan. In NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]
-
NIST. (n.d.). Pentanol, 5-amino-. In NIST Chemistry WebBook. [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]
-
YouTube. (2025). Mass Spec Mech Alcohols Alpha Cleavage Source. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.10. Whitman College. [Link]
-
NIST. (n.d.). 5-Aminoindan. In NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. [Link]
-
PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15. Whitman College. [Link]
Sources
- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Aminoindan [webbook.nist.gov]
- 9. 5-Aminoindan [webbook.nist.gov]
- 10. GCMS Section 6.15 [people.whitman.edu]
Crystallographic Profiling & Salt Selection Guide: 5-Amino-1-hydroxyindane
Topic: X-ray Crystallography Data for 5-Amino-1-hydroxyindane Salts Content Type: Publish Comparison Guide
Executive Summary
5-Amino-1-hydroxyindane (also known as 5-aminoindan-1-ol) is a critical chiral building block in pharmaceutical synthesis, most notably as a key intermediate for the ultra-long-acting
For researchers and process chemists, the challenge lies not just in synthesis but in solid-state stabilization and chiral resolution . The free base form of 5-amino-1-hydroxyindane exhibits a low melting point (
This guide objectively compares the crystallographic and physicochemical performance of the Hydrochloride (HCl) salt against the Tartrate salt, providing experimental workflows for salt selection and single-crystal growth.
Part 1: Comparative Analysis of Salt Forms
The choice of salt dictates the solid-state landscape. Below is a technical comparison of the three primary forms encountered in development.
Table 1: Physicochemical & Crystallographic Profile Comparison
| Feature | Free Base (Reference) | Hydrochloride Salt (HCl) | (2R,3R)-Tartrate Salt |
| Primary Utility | Reaction Intermediate | Storage & Stability | Chiral Resolution |
| Melting Point | |||
| Crystalline Habit | Waxy Solid / Oil | Prismatic / Needles | Block / Plate |
| Lattice Stability | Low (Weak Van der Waals) | High (Ionic + H-Bonding) | Moderate (Complex Network) |
| Solubility (Water) | Low / Sparingly Soluble | High ( | Moderate |
| Solubility (MeOH) | High | High | Moderate (Tunable) |
| Chiral Potential | Racemic / Enantiopure | Achiral Counter-ion | Diastereomeric Discrimination |
Detailed Technical Insight
1. The Hydrochloride Salt (The "Anchor" Form)
-
Crystallographic Rationale: The protonation of the primary amine at position 5 creates a rigid cation. In the crystal lattice, the chloride ion acts as a multi-point acceptor, bridging the ammonium protons and the hydroxyl group at position 1.
-
Performance: This network results in a significantly elevated melting point compared to the free base. X-ray diffraction typically reveals a monoclinic or orthorhombic packing (analogous to 1-aminoindan HCl) with high density, preventing oxidative degradation.
-
Recommendation: Use the HCl salt for bulk storage, transport, and final API isolation if chiral purity is already established.
2. The Tartrate Salt (The "Resolver" Form)
-
Crystallographic Rationale: Using a chiral acid like (2R,3R)-tartaric acid introduces a second chiral center, converting enantiomers into diastereomers . The crystal structure relies on a "handshake" interaction where the tartrate carboxylate hydrogen bonds specifically with the 5-amino group, while the hydroxyls of the tartrate interact with the 1-hydroxy group of the indane.
-
Performance: The lattice energy differences between the
-salt and the -salt are exploited for optical resolution . The "Dutch Resolution" method often employs this salt family to precipitate the desired enantiomer (typically the -isomer for Indacaterol precursors) from methanol. -
Recommendation: Use the Tartrate (or Malate) salt specifically for separating enantiomers from a racemic mixture.
Part 2: Experimental Protocols (Self-Validating)
Protocol A: Synthesis & Crystallization of the Hydrochloride Salt
-
Objective: Stabilize the waxy free base into a diffraction-quality solid.
-
Dissolution: Dissolve 1.0 g of 5-amino-1-hydroxyindane (free base) in 10 mL of anhydrous Ethanol or Methanol . Ensure complete dissolution (sonicate if necessary).
-
Acidification: Slowly add 1.1 equivalents of concentrated HCl (or 4M HCl in Dioxane) dropwise at
.-
Validation Check: A white precipitate should form almost immediately. If oiling occurs, the solvent is too polar; add Diethyl Ether.
-
-
Recrystallization (Vapor Diffusion):
-
Dissolve the crude salt in a minimum amount of Methanol.
-
Place in a small vial.
-
Place this vial inside a larger jar containing Diethyl Ether or Acetone (anti-solvent).
-
Seal tightly and leave undisturbed for 3-5 days.
-
-
Result: High-quality prismatic crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Protocol B: Chiral Resolution via Tartrate Salt
-
Objective: Separate enantiomers via diastereomeric crystallization.
-
Stoichiometry: Mix racemic 5-amino-1-hydroxyindane (10 mmol) with (2R,3R)-Tartaric acid (10 mmol) in Methanol (50 mL).
-
Reflux: Heat to reflux (
) for 30 minutes until clear. -
Controlled Cooling: Cool slowly to room temperature over 6 hours.
-
Harvest: Filter the crystals. The solid is enriched in one enantiomer (typically
ee). Recrystallize once more from Methanol/Water (9:1) to achieve optical purity.
Part 3: Visualization of Workflows
Figure 1: Salt Selection & Resolution Decision Matrix
This diagram outlines the logical flow for selecting the appropriate salt form based on your development stage.
Caption: Workflow for selecting between Chiral Resolution (Tartrate) and Stabilization (HCl) pathways.
Figure 2: Hydrogen Bonding Topology (Conceptual)
A schematic representation of how the salt lattice stabilizes the molecule.
Caption: Schematic of the stabilizing hydrogen bond network in the Hydrochloride salt lattice.
References
-
Sigma-Aldrich. 5-Aminoindan Product Specification & Physical Properties.[4][5] Retrieved from
-
ChemicalBook. 5-Aminoindan-1-ol Hydrochloride Physical Properties & Safety Data. Retrieved from
-
Google Patents. Process for the preparation of Indacaterol and intermediates thereof (EP2897937B1). Describes the use of chiral resolution and salt formation for aminoindanol intermediates. Retrieved from
-
National Institutes of Health (PubChem). 5-Aminopentan-1-ol and Indane Derivatives Structure Data. Retrieved from
-
Der Pharma Chemica. A new process for the synthesis of enantiomerically pure 1-aminoindan derivatives. Discusses resolution efficiency using tartaric acid. Retrieved from
Sources
- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-アミノインダン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]
UV-Vis Spectroscopic Properties of 5-Amino-1-hydroxyindane: A Comparative Technical Guide
Executive Summary
5-Amino-1-hydroxyindane (also known as 5-aminoindan-1-ol) represents a bifunctional pharmacophore often utilized as a chiral intermediate in the synthesis of bronchodilators (e.g., Indacaterol analogues) and neurological agents.[1][2] Its spectroscopic behavior is dominated by the 5-aminoindane core, which functions electronically as a 3,4-dialkyl-substituted aniline.[1][2]
This guide provides a structural analysis of its UV-Vis absorption properties, contrasting it with Aniline (the parent chromophore) and 5-Aminoindane (the non-hydroxylated analogue). While the benzylic hydroxyl group at position 1 exerts minimal influence on the primary
Part 1: Structural Basis of Absorbance
To interpret the spectrum of 5-Amino-1-hydroxyindane, one must deconstruct its electronic structure into three components:
-
The Chromophore (Benzene Ring): The source of the
electrons. -
Primary Auxochrome (Amino Group at C5): The lone pair on the nitrogen interacts with the aromatic ring (
), creating a strong bathochromic (red) shift and hyperchromic (intensity) effect. This defines the molecule's UV fingerprint.[1][2] -
Secondary Auxochrome (Hydroxyl Group at C1): Being on the saturated cyclopentane ring, this group is benzylic .[1][2] While it does not participate in direct resonance with the aromatic system (unlike a phenol), it influences the local electronic environment via inductive effects and hydrogen bonding capabilities.
Electronic Transition Diagram
The following diagram illustrates the energy gap reduction caused by the amino group, which shifts absorption from the vacuum UV (benzene) into the measurable UV region.
Figure 1: Evolution of the chromophore.[3] The transition from benzene to the target molecule illustrates the additive effects of auxochromes on absorption wavelength.
Part 2: Comparative Analysis
The following table benchmarks 5-Amino-1-hydroxyindane against standard references. Use these values to validate your spectral data.
| Feature | Aniline (Reference) | 5-Aminoindane (Analogue) | 5-Amino-1-hydroxyindane (Target) |
| Primary Chromophore | Aminobenzene | 3,4-Dialkylaminobenzene | 3,4-Dialkylaminobenzene |
| ~230 nm, ~280 nm | ~235 nm, ~288 nm | ~235 nm, ~288 nm | |
| Molar Absorptivity ( | ~1,400 M⁻¹cm⁻¹ (at 280 nm) | ~1,600 M⁻¹cm⁻¹ | ~1,500 - 1,700 M⁻¹cm⁻¹ (Est.)[1][2] |
| Spectral Shape | Distinct bands | Broadened bands (Ring fusion) | Broadened, potential shoulder |
| Solubility | Organic solvents | Organic solvents | Alcohols, Polar Aprotic (DMSO) |
| Key Impurity Check | Nitrobenzene | Indane | 5-Aminoindane (Over-reduction) |
Critical Insight: The "Silent" Hydroxyl
Do not expect a distinct peak for the -OH group. The C1-hydroxyl absorption (<200 nm) is masked by the solvent cutoff and the intense aromatic transitions. Its presence is best confirmed via IR spectroscopy (broad peak at 3300 cm⁻¹) or Mass Spectrometry , not UV-Vis.[1][2]
Part 3: Solvatochromism & pH Effects[1][2]
The UV spectrum of this compound is highly sensitive to pH due to the basic nitrogen atom. This property can be exploited for purity analysis or pKa determination.[1][2]
pH Dependency (Acidic Shift)
-
Neutral pH (MeOH/Water): The lone pair on Nitrogen is available for conjugation.[1][2]
-
Acidic pH (0.1 M HCl): The Nitrogen becomes protonated (
).[1][2] The lone pair is locked in a sigma bond and cannot conjugate with the ring.
Solvent Polarity
-
Non-polar (Hexane): Preserves vibrational fine structure (if soluble).[1][2]
-
Polar Protic (Methanol/Water): Blurs fine structure due to Hydrogen bonding with the C1-OH and C5-NH2.[1][2] This is the preferred solvent system for quantification.[1][2]
Part 4: Experimental Protocol
This protocol is designed to determine the Molar Absorptivity (
Reagents
-
Solvent: Methanol (HPLC Grade).[1][2] Reason: Ensures solubility of both the amino and hydroxyl moieties.
-
Reference Standard: 5-Amino-1-hydroxyindane (>98% purity by HPLC).[1][2]
Step-by-Step Workflow
Figure 2: Quantitative workflow for determining extinction coefficients.[1][2]
-
Baseline Correction: Run a blank scan with pure Methanol to subtract solvent absorbance.[1][2]
-
Scan Parameters:
-
Data Analysis:
Part 5: Applications & Troubleshooting
Why Measure This?
-
Reaction Monitoring: In the reduction of 5-amino-1-indanone to 5-amino-1-hydroxyindane, UV-Vis is less specific than HPLC but useful for quick checks if the carbonyl peak (indanone, ~300+ nm tail) disappears.[1][2]
-
Impurity Profiling: If the
shifts significantly blue (<280 nm), suspect oxidation of the amine or protonation.[1]
Common Pitfalls
-
Yellowing of Solution: 5-Amino compounds are prone to oxidation (forming azo/nitroso species) upon air exposure.[1][2]
-
Solution: Prepare fresh stocks and store in amber glassware.
-
-
Insolubility: If the compound precipitates in water, add 10-20% Acetonitrile or use pure Methanol.[1][2]
References
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1][2] (General reference for substituent effects on benzene derivatives).
-
NIST Chemistry WebBook. UV-Vis Database for Aniline and Indane derivatives.[1][2] Available at: [Link]
-
PubChem Compound Summary. 5-Aminoindan-1-ol (CID 66399-68-6).[1][2] Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Authoritative text on Woodward-Fieser rules for substituted aromatics).[1][2][4]
Note: Specific molar absorptivity values for this intermediate are often proprietary to API manufacturing processes. The values provided here are derived from high-fidelity structural analogues (5-aminoindane) and established physical organic chemistry principles.
Sources
Safety Operating Guide
Comprehensive Disposal Protocol for 5-Amino-1-hydroxyindane (CAS 3471-31-6)
Part 1: Strategic Overview & Scientific Rationale
Effective chemical management extends beyond synthesis; it requires a lifecycle approach that ensures safety and regulatory compliance until the molecule is destroyed. 5-Amino-1-hydroxyindane (5-aminoindan-1-ol) presents specific challenges due to its dual functionality: it possesses both a basic amine group and a hydroxyl moiety on a bicyclic aromatic framework.
The Core Directive: Treat all waste streams containing this compound as Hazardous Organic Waste destined for high-temperature incineration.
The "Why" Behind the Protocol
-
Nitrogenous Composition : As an aromatic amine, thermal decomposition or improper incineration can generate Nitrogen Oxides (NOx). Standard open burning is prohibited; disposal must occur in a facility equipped with wet scrubbers.
-
Bio-accumulation Potential : While specific ecotoxicity data for this isomer is limited, aromatic amines are generally persistent and toxic to aquatic life. Drain disposal is strictly forbidden to prevent groundwater contamination.
-
Chemical Reactivity : The amine group is prone to oxidation and salt formation with acids. Waste segregation is critical to prevent accidental exothermic reactions in waste drums.
Part 2: Hazard Identification & Characterization[1][2][3][4][5]
Before initiating disposal, verify the material state and hazard profile. This data determines the waste stream classification (RCRA).
| Property | Specification | Operational Implication |
| CAS Number | 3471-31-6 | Unique identifier for waste manifests. |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary inhalation risk during transfer. |
| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2 | Requires full PPE (Gloves, Goggles, Respirator) during handling. |
| Reactivity | Incompatible with strong oxidizers & acids | Do not co-mingle with nitric acid or peroxide waste streams. |
| RCRA Status | Non-listed (typically), but exhibits Toxic characteristics | Manage as Non-Halogenated Organic Waste . |
Part 3: Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Substance or Contaminated Solids)
Applicability: Expired stock, spill cleanup debris, contaminated paper towels/gloves.
-
Segregation : Isolate solid waste in a dedicated, wide-mouth HDPE (High-Density Polyethylene) jar.
-
Scientific Logic: HDPE is resistant to the basic nature of amines and prevents leaching.
-
-
Labeling : Affix a hazardous waste label immediately.
-
Must Include : Full Chemical Name (No abbreviations), CAS #, Hazard Warnings (Toxic, Irritant), and Start Date.
-
-
Deactivation (Optional for Trace Amounts) : For small residues on glassware, rinse with dilute acetic acid to form the water-soluble acetate salt, then dispose of the rinse as Liquid Organic Waste .
-
Caution: Do not use strong mineral acids (HCl, H2SO4) in the solid waste container to avoid heat generation.
-
-
Final Handoff : Seal container and transfer to the central accumulation area for pickup by a licensed environmental contractor (e.g., Veolia, Clean Harbors).
-
Disposal Method: Incineration (Waste Code: D001/Ignitable if mixed with solvents, otherwise generic organic toxic).
-
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, reaction filtrates.
-
Solvent Compatibility Check : Determine the primary solvent.
-
If dissolved in Methanol/Ethanol/DMSO : Segregate into Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .
-
-
pH Adjustment : Ensure the waste stream is not highly acidic. If the solution is acidic (pH < 4), the amine will exist as a salt. This is stable, but verify your facility's acceptance criteria for acidic organic waste.
-
Container : Use safety cans or chemically resistant carboys (UN-rated).
-
Critical Step: Leave 10% headspace to allow for vapor expansion.
-
C. Empty Container Management
-
Triple Rinse : Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).
-
Rinsate Disposal : Pour all rinsates into the Liquid Organic Waste container.
-
Defacing : Cross out the original label and mark as "Empty".
-
Recycling/Trash : Once triple-rinsed and dried, the glass container can typically be discarded in the glass trash or recycled, depending on local institutional policy.
Part 4: Spill Response Protocol
Immediate Action Required: Stop work, assess volume, and alert nearby personnel.
Workflow Visualization
The following diagram outlines the decision logic for spill response.
Figure 1: Decision logic for managing accidental releases of 5-Amino-1-hydroxyindane in a laboratory setting.
Detailed Cleanup Steps[1][5][6][7][8][9][10][11]
-
PPE : Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is a dry powder, use a NIOSH-approved N95 or P100 respirator to prevent inhalation of dust.
-
Containment :
-
Solids : Do not dry sweep vigorously. Use a scoop or a dustpan. If available, cover with a damp paper towel to minimize dust before scooping.
-
Liquids : dike the spill with absorbent pads or vermiculite.
-
-
Decontamination : After removing the bulk material, wipe the surface with a detergent solution followed by water.
-
Disposal : Place all absorbents, gloves, and debris into the solid hazardous waste stream.
Part 5: Institutional & Regulatory Compliance
This protocol aligns with federal standards but must be validated against your local Chemical Hygiene Plan (CHP).
| Regulatory Body | Regulation | Requirement |
| OSHA | 29 CFR 1910.1450 | "Occupational Exposure to Hazardous Chemicals in Laboratories" - Requires a Chemical Hygiene Plan. |
| EPA (RCRA) | 40 CFR 261 | Identification and Listing of Hazardous Waste. (Likely "Characteristic" if ignitable solvents are used). |
| DOT | 49 CFR 172 | Shipping requirements. Proper Shipping Name: Toxic solids, organic, n.o.s. (5-Amino-1-hydroxyindane). |
Waste Stream Decision Tree
Figure 2: Waste stream segregation logic to ensure RCRA compliance and prevent incinerator incompatibility.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Aminoindan. Retrieved from
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: Aromatic Amines and Indane Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
